

Unraveling the Architecture of Walsuronoid B: A Technical Guide to its Structure Elucidation

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Compound of Interest

Compound Name: Walsuronoid B

Cat. No.: B023641

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A Deep Dive into the Spectroscopic and Experimental Data that Defined a Novel Limonoid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of **Walsuronoid B**, a significant limonoid isolated from *Walsura robusta*. This document details the experimental protocols and presents the key quantitative data that were instrumental in defining its unique molecular architecture. The logical workflow of the structure determination, based on extensive spectroscopic analysis, is also visualized to offer a clear and in-depth understanding of the scientific process.

Quantitative Spectroscopic Data

The structural framework of **Walsuronoid B** was pieced together through meticulous analysis of its spectroscopic data. The following tables summarize the definitive ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data, as well as the crucial 2D NMR correlations that established the connectivity and relative stereochemistry of the molecule.

Table 1: ^1H NMR Data for Walsuronoid B (500 MHz, CDCl_3)

Position	δ (ppm)	Multiplicity (J in Hz)
1	5.48	s
2	5.98	d (10.0)
3	6.88	d (10.0)
5	2.85	dd (12.5, 4.0)
6 α	2.05	m
6 β	1.85	m
7	5.45	t (3.0)
9	2.58	d (12.5)
11 α	2.15	m
11 β	1.95	m
12 α	1.75	m
12 β	1.55	m
15	3.15	s
17	3.45	s
19 α	1.25	s
19 β	1.15	s
21	7.38	t (1.5)
22	6.35	d (1.5)
23	7.42	s
28	1.10	s
29	1.20	s
30	1.30	s
7-OAc	2.10	s

Table 2: ^{13}C NMR Data for Walsuronoid B (125 MHz, CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	79.8	16	176.5
2	128.5	17	52.5
3	142.1	18	21.5
4	39.8	19	25.8
5	45.2	20	121.8
6	35.5	21	143.2
7	70.1	22	110.1
8	44.8	23	141.1
9	50.1	28	28.1
10	43.5	29	22.3
11	26.5	30	31.8
12	38.2	7-OAc (C=O)	170.5
13	48.9	7-OAc (CH_3)	21.1
14	158.9		
15	49.5		

Table 3: Key 2D NMR Correlations (HMBC and NOESY) for Walsuronoid B

Proton(s)	HMBC Correlations ($^1\text{H} \rightarrow ^{13}\text{C}$)	Key NOESY Correlations
H-1	C-2, C-3, C-5, C-9, C-10	H-5, H-9, H-11 β
H-2	C-1, C-3, C-4, C-10	H-3
H-3	C-1, C-2, C-4, C-5	H-2
H-5	C-1, C-4, C-6, C-7, C-9, C-10	H-1, H-6 α , H-9, H-19 α
H-7	C-5, C-6, C-8, C-9, 7-OAc C=O	H-6 β , H-15
H-9	C-1, C-5, C-8, C-10, C-11	H-1, H-5, H-11 α
H-15	C-8, C-13, C-14, C-16, C-17	H-7, H-17, H-30
H-17	C-13, C-18, C-20, C-22	H-15, H-18
H-19 α/β	C-3, C-4, C-5, C-10	H-5, H-28
H-21	C-20, C-22, C-23	H-22
H-28	C-3, C-4, C-5, C-29	H-19 β
H-30	C-8, C-13, C-14, C-15	H-15

Experimental Protocols

The successful elucidation of **Walsuronoid B**'s structure relied on a series of well-defined experimental procedures, from its extraction from the natural source to the acquisition of high-resolution spectroscopic data.

General Experimental Procedures

Optical rotations were measured on a JASCO P-1020 polarimeter. UV spectra were obtained using a Shimadzu UV-2401PC spectrometer. IR spectra were recorded on a Bruker FT-IR Tensor 27 spectrometer with KBr pellets. NMR spectra were acquired on a Bruker DRX-500 spectrometer with TMS as an internal standard. HRESIMS were performed on a VG AutoSpec-3000 spectrometer.

Plant Material

The leaves of *Walsura robusta* were collected in the Yunnan Province of China and identified by Prof. De-Ding Tao of the Kunming Institute of Botany, Chinese Academy of Sciences. A voucher specimen was deposited at the State Key Laboratory of Phytochemistry and Plant Resources in West China, Kunming Institute of Botany.

Extraction and Isolation

The air-dried and powdered leaves of *W. robusta* (5 kg) were extracted with 95% ethanol (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (350 g). This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

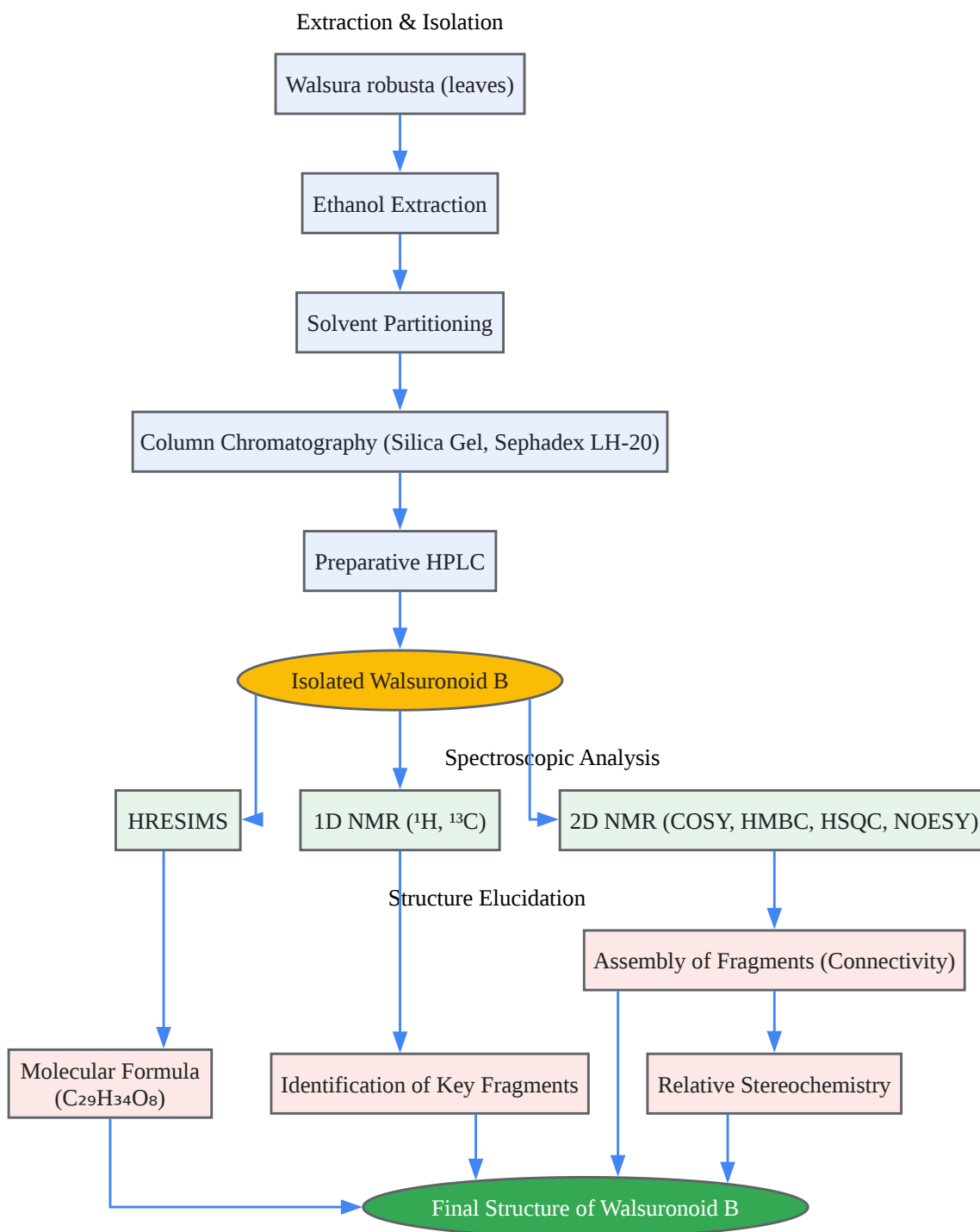
The ethyl acetate fraction (80 g) was subjected to column chromatography over silica gel, eluting with a gradient of chloroform-methanol (100:0 to 80:20) to afford several fractions. Fraction 5 (12 g) was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC (using a methanol-water gradient) to yield **Walsuronoid B** (25 mg).

Walsuronoid B: Obtained as a white amorphous powder. HRESIMS: m/z 511.2328 $[M + H]^+$ (calcd for $C_{29}H_{35}O_8$, 511.2332).

Visualization of the Elucidation Process

The following diagrams, generated using the DOT language, illustrate the workflow and logical connections inherent in the structure elucidation of **Walsuronoid B**.

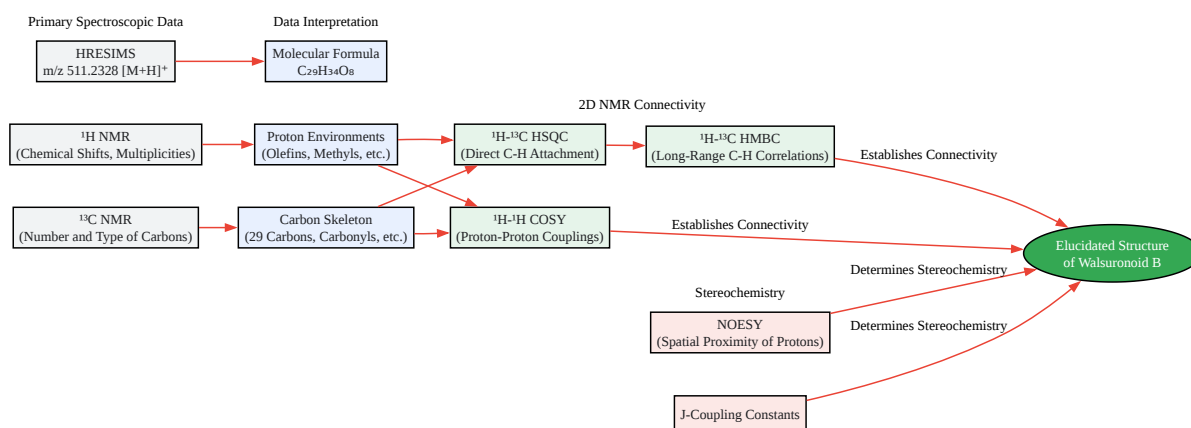
Experimental Workflow



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Figure 1. Experimental workflow for the isolation and structure elucidation of **Walsuronoid B**.

Logical Flow of Structure Determination



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Figure 2. Logical relationships in the spectroscopic determination of **Walsuronoid B**'s structure.

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